molecular formula C19H17NO2 B11840282 4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile

4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile

Cat. No.: B11840282
M. Wt: 291.3 g/mol
InChI Key: CPAAPSHDQDAHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile involves multiple steps. One common method includes the acylation of a naphthalene derivative followed by cyclization and nitrile formation . The reaction conditions typically involve the use of organic solvents such as acetone and catalysts like anhydrous potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation .

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

4-(6-hydroxy-4,4-dimethyl-1-oxo-2,3-dihydronaphthalen-2-yl)benzonitrile

InChI

InChI=1S/C19H17NO2/c1-19(2)10-16(13-5-3-12(11-20)4-6-13)18(22)15-8-7-14(21)9-17(15)19/h3-9,16,21H,10H2,1-2H3

InChI Key

CPAAPSHDQDAHFP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C2=C1C=C(C=C2)O)C3=CC=C(C=C3)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.